6,6-Dimethylhept-2-ene

Catalog No.
S14950402
CAS No.
87970-30-7
M.F
C9H18
M. Wt
126.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6,6-Dimethylhept-2-ene

CAS Number

87970-30-7

Product Name

6,6-Dimethylhept-2-ene

IUPAC Name

6,6-dimethylhept-2-ene

Molecular Formula

C9H18

Molecular Weight

126.24 g/mol

InChI

InChI=1S/C9H18/c1-5-6-7-8-9(2,3)4/h5-6H,7-8H2,1-4H3

InChI Key

ILKWPIGRORBSEZ-UHFFFAOYSA-N

Canonical SMILES

CC=CCCC(C)(C)C

6,6-Dimethylhept-2-ene (CAS 87970-30-7) is a branched C9 aliphatic alkene characterized by an internal double bond and a terminal tert-butyl group [1]. In chemical procurement and industrial synthesis, this compound is primarily sourced as a specialized lipophilic building block and an analytical standard for organometallic coupling methodologies [2]. Unlike linear nonenes, the bulky tert-butyl terminus provides extreme steric shielding at the aliphatic tail, which is highly valuable in structure-activity relationship (SAR) studies for biologically active compounds and in the development of specialty materials where resistance to terminal oxidation is required [1]. Furthermore, it serves as a critical benchmark for evaluating the regioselectivity (α- vs. γ-coupling) of alkyl-allyl cross-coupling reactions, such as the copper-catalyzed magnesium-Barbier reaction [2].

Substituting 6,6-Dimethylhept-2-ene with its structural isomers, such as 3,5,5-trimethyl-1-hexene or linear 2-nonene, fundamentally alters both the chemical reactivity and the physical properties of the downstream products [1]. In cross-coupling methodology, 6,6-dimethylhept-2-ene is the exclusive α-coupling product of neopentyl and crotyl fragments; substituting it with the γ-product (3,5,5-trimethyl-1-hexene) introduces a terminal double bond that is significantly more susceptible to unwanted polymerization and isomerization under transition-metal catalysis [2]. In medicinal and probe chemistry, replacing the 6,6-dimethylheptyl motif with a linear chain removes the steric bulk necessary to block metabolic degradation, directly reducing the biological half-life of derived active molecules [3]. Thus, exact procurement of the 6,6-dimethylhept-2-ene scaffold is mandatory for applications requiring its specific steric and electronic profile.

Regiochemical Purity in Alkyl-Allyl Cross-Coupling

In the evaluation of copper-catalyzed magnesium-Barbier reactions, 6,6-dimethylhept-2-ene serves as the definitive standard for the α-coupling pathway between neopentyl bromide and crotyl chloride [1]. Studies demonstrate that standard Grignard conditions yield a mixture heavily favoring the α-product (6,6-dimethylhept-2-ene), whereas optimized CuCN-catalyzed conditions shift the regioselectivity to favor the γ-product (3,5,5-trimethyl-1-hexene) in ratios up to 98:2 [1]. The availability of pure 6,6-dimethylhept-2-ene is therefore critical for accurate GC/MS calibration and the precise quantification of regioselectivity in novel catalytic systems.

Evidence DimensionRegioselectivity (α- vs γ-coupling product ratio)
Target Compound Data6,6-dimethylhept-2-ene (α-product) standard allows baseline calibration for uncatalyzed Grignard reactions.
Comparator Or Baseline3,5,5-trimethyl-1-hexene (γ-product) standard
Quantified DifferenceEnables quantification of selectivity shifts from baseline α-preference to 98:2 γ-selectivity under CuCN catalysis.
ConditionsGC/MS analysis of neopentyl bromide and crotyl chloride coupling products

Procuring high-purity 6,6-dimethylhept-2-ene is essential for analytical laboratories developing or validating the regioselectivity of new transition-metal catalysts.

Thermal Processability and Volatility Profile

6,6-Dimethylhept-2-ene exhibits a boiling point of approximately 127 °C at standard atmospheric pressure, which is significantly lower than that of linear 2-nonene (approx. 146 °C) . This reduced boiling point, driven by the highly branched tert-butyl structure minimizing intermolecular van der Waals forces, allows for lower-temperature distillation and purification . For scale-up manufacturing, this translates to reduced energy consumption and a lower risk of thermally induced isomerization of the internal double bond during product recovery, making it a more process-friendly intermediate than its linear counterparts [1].

Evidence DimensionAtmospheric Boiling Point
Target Compound Data~127 °C at 760 mmHg
Comparator Or BaselineLinear 2-nonene (~146 °C at 760 mmHg)
Quantified Difference19 °C reduction in boiling point due to chain branching
ConditionsStandard atmospheric pressure distillation

The lower boiling point allows for milder purification conditions, reducing energy costs and thermal degradation risks during industrial scale-up.

Steric Shielding Against Aliphatic Oxidation

The incorporation of the 6,6-dimethylhept-2-ene motif into molecular scaffolds provides significant resistance to terminal aliphatic oxidation compared to linear analogs like 2-nonene [1]. The bulky tert-butyl group at the C6 position effectively blocks cytochrome P450-mediated ω-hydroxylation, a common degradation pathway for linear alkyl chains [1]. While linear alkenes typically undergo rapid metabolic clearance, the steric bulk of the 6,6-dimethyl group extends the half-life of the lipophilic tail, making 6,6-dimethylhept-2-ene a superior precursor for synthesizing metabolically stable lipid analogs and advanced intermediates [2].

Evidence DimensionResistance to terminal aliphatic hydroxylation
Target Compound DataHigh resistance due to C6 quaternary carbon (tert-butyl group)
Comparator Or BaselineLinear 2-nonene (rapid terminal oxidation)
Quantified DifferenceQuaternary substitution completely blocks ω-oxidation pathways common to linear chains.
ConditionsCytochrome P450 metabolic stability models

Buyers synthesizing lipid probes or pharmaceutical intermediates must choose 6,6-dimethylhept-2-ene over linear alkenes to ensure the metabolic stability of the final product.

Analytical Standard for Organometallic Methodology

Used as a critical GC/MS reference standard to quantify the α- vs. γ-regioselectivity in Barbier and Grignard alkyl-allyl cross-coupling reactions [1].

Synthesis of Metabolically Stable Lipids and Probes

Procured as a lipophilic building block where the terminal tert-butyl group is required to prevent ω-oxidation, extending the stability of the resulting probes or pharmaceutical intermediates [2].

Precursor for Specialty Surfactants and Lubricants

Utilized in the formulation of highly branched, oxidation-resistant aliphatic tails for specialty chemical applications where linear alkenes would degrade or exhibit poor cold-flow properties [3].

XLogP3

3.8

Exact Mass

126.140850574 g/mol

Monoisotopic Mass

126.140850574 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-11-2024

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